

# The YF135 Degrader: A Technical Guide to its Biochemical Properties

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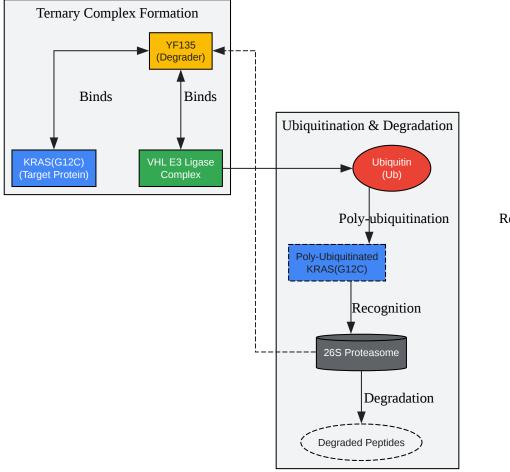
#### **Abstract**

YF135 is a first-in-class, reversible-covalent PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the oncogenic KRAS(G12C) protein.[1][2] This document provides an in-depth technical overview of the biochemical properties of YF135, its mechanism of action, cellular activity, and the experimental protocols used for its characterization. YF135 operates by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the selective, proteasome-mediated degradation of KRAS(G12C).[1] This action leads to the suppression of downstream oncogenic signaling, highlighting its potential as a therapeutic agent.[2]

#### **Core Mechanism of Action**

YF135 is a bifunctional molecule composed of a ligand that covalently but reversibly binds to the mutant cysteine in KRAS(G12C), a flexible linker, and a ligand that recruits the VHL E3 ligase.[1] This structure enables the formation of a ternary complex between KRAS(G12C), YF135, and the VHL E3 ligase complex.[1] The induced proximity triggers the polyubiquitination of KRAS(G12C), marking it for degradation by the 26S proteasome.[3] A key feature of YF135 is its reversible-covalent nature, which allows it to engage the target protein and subsequently be released to act catalytically, degrading multiple target protein molecules. [1][3]





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Caption: Mechanism of YF135-mediated KRAS(G12C) degradation.

## **Effect on Downstream Signaling**

The KRAS protein is a critical node in cellular signaling, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation and survival.[4] By inducing the degradation of oncogenic KRAS(G12C), **YF135** effectively halts the downstream signaling cascade.[1] This is evidenced by a significant reduction in the levels of phosphorylated ERK (p-ERK), a key



downstream effector, in cancer cell lines treated with **YF135**.[1] The level of total ERK remains unaffected, demonstrating the specific action on the pathway's activation state.



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Caption: YF135 inhibits the KRAS/MAPK signaling pathway.

#### **Quantitative Data Presentation**

The efficacy of **YF135** has been quantified through antiproliferative and protein degradation assays in human lung cancer cell lines harboring the KRAS(G12C) mutation.

#### **Table 1: Antiproliferative Activity of YF135**

This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of **YF135** required to inhibit cell proliferation by 50%.

Cell Line	KRAS Mutation	IC50 (nM)	Citation(s)
H358	G12C	153.9	[1]
H23	G12C	243.9	[1]
A549	G12S	No obvious inhibition	

## **Table 2: Degradation Activity of YF135**

This table presents the half-maximal degradation concentration (DC50) values, representing the concentration of **YF135** required to degrade 50% of the target protein after a 24-hour treatment.



Cell Line	Target Protein	DC50 (μM)	Citation(s)
H358	KRAS(G12C)	3.61	[1][5]
H358	Phospho-ERK	1.68	
H23	KRAS(G12C)	4.53	[1][5]
H23	Phospho-ERK	1.44	[1]

## **Experimental Protocols**

The biochemical characterization of **YF135** involves several key experimental procedures. Detailed methodologies are provided below.

### **Cell Viability (MTT) Assay**

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6]

- Cell Seeding: Seed cells (e.g., H358, H23) in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well in 100 μL of complete culture medium.[2] Incubate for 24 hours at 37°C, 5% CO<sub>2</sub>.
- Compound Treatment: Treat cells with a serial dilution of YF135 (e.g., 0-10 μM) for a specified period (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
- Formazan Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.[1][2] Shake the plate on an orbital shaker for 15 minutes.
- Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.
  [1][2]
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.



#### **Western Blotting for Protein Degradation**

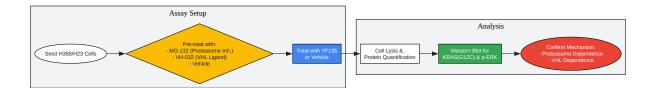
This technique is used to quantify the levels of specific proteins (KRAS, p-ERK, total ERK) in cell lysates.

- Cell Treatment & Lysis: Plate cells and treat with varying concentrations of **YF135** (0-10 μM) for 24 hours or with a fixed concentration (3 μM) for different time points (0-36 h).[1] Harvest and lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[7]
- SDS-PAGE: Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer.[4] Separate the proteins by size on an SDS-polyacrylamide gel.[8]
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-KRAS(G12C), anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.[9]
- Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
- Signal Visualization: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10] Quantify band intensity using densitometry software.

#### **Mechanism of Action Verification Assays**

These experiments confirm that **YF135**-induced degradation is dependent on the proteasome and the specific VHL E3 ligase.





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**Caption:** Workflow for mechanism of action verification assays.

- Proteasome Inhibitor Rescue Assay:
  - $\circ\,$  Pre-treat H358 or H23 cells with the proteasome inhibitor MG-132 (e.g., 10  $\mu\text{M})$  for 1-2 hours.
  - Add YF135 to the pre-treated cells and incubate for the desired time (e.g., 24 hours).
  - Harvest the cells and perform Western blotting for KRAS(G12C).
  - Expected Outcome: MG-132 treatment should block the degradation of KRAS(G12C),
    resulting in protein levels similar to the control, confirming the role of the proteasome.[11]
- VHL Ligand Competition Assay:
  - Pre-treat H358 or H23 cells with an excess of a free VHL ligand (e.g., VH-032).[12]
  - Add YF135 and incubate for the desired time.
  - Perform Western blotting for KRAS(G12C).
  - Expected Outcome: The free VHL ligand will compete with YF135 for binding to the VHL E3 ligase, thereby inhibiting the formation of the ternary complex and rescuing KRAS(G12C) from degradation.



#### **Reversibility (Washout) Assay**

This assay demonstrates the reversible nature of YF135's activity.

- Treatment: Treat H358 or H23 cells with YF135 (e.g., 3 μM) for 24 hours.[1]
- Washout: After incubation, remove the YF135-containing medium. Wash the cells three times with sterile PBS.[13]
- Recovery: Add fresh, compound-free medium to the cells and incubate for various time points (e.g., 8, 12, 16 hours).
- Analysis: Harvest the cells at each time point and analyze KRAS(G12C) and p-ERK levels by Western blot.
- Control: To ensure that the recovery of protein levels is not due to new protein synthesis, a parallel experiment can be run where the fresh medium added during the recovery phase contains a protein synthesis inhibitor like cycloheximide (CHX).
- Expected Outcome: Protein levels of KRAS(G12C) and p-ERK should recover over time after **YF135** is washed out, demonstrating that the degradation effect is reversible.[1]

#### **Conclusion**

**YF135** is an efficient, selective, and reversible-covalent PROTAC that potently induces the degradation of oncogenic KRAS(G12C).[1] By recruiting the VHL E3 ligase, it leverages the cell's endogenous ubiquitin-proteasome system to eliminate its target, leading to the effective suppression of the downstream MAPK signaling pathway. The comprehensive biochemical data and methodologies presented in this guide underscore its potential as a valuable research tool and a lead compound for the development of novel cancer therapeutics.

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